molecular formula C9H14ClNO2 B1344714 1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride CAS No. 33630-87-4

1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride

Cat. No.: B1344714
CAS No.: 33630-87-4
M. Wt: 203.66 g/mol
InChI Key: CUHBWBLVDKMWAH-UHFFFAOYSA-N
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Description

1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride typically involves the following steps:

    Formation of the bicyclic structure: This can be achieved through a cyclization reaction involving appropriate precursors. For example, starting from a suitable amine and an alkene, the bicyclic structure can be formed via a cycloaddition reaction.

    Introduction of the carboxylic acid ester group: This step involves the esterification of the carboxylic acid group using methanol in the presence of an acid catalyst.

    Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the ester group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives such as carboxylic acids.

    Reduction: Reduced derivatives such as alcohols.

    Substitution: Substituted products depending on the nucleophile used.

Scientific Research Applications

1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target. The ester group can undergo hydrolysis, releasing the active form of the compound that exerts its effects through various biochemical pathways.

Comparison with Similar Compounds

    1-Azabicyclo[2.2.2]octane: A structurally similar compound with a different functional group.

    2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a different ring size and nitrogen position.

    1-Azabicyclo[1.1.0]butane: A smaller bicyclic compound with unique reactivity.

Uniqueness: 1-Azabicyclo[222]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride is unique due to its specific bicyclic structure and the presence of both an ester and a hydrochloride group

Properties

IUPAC Name

methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-12-9(11)8-6-10-4-2-7(8)3-5-10;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHBWBLVDKMWAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2CCC1CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630078
Record name Methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33630-87-4
Record name Methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Powdered 3-hydroxy-3-methoxycarbonyl-1-azabicyclo[2.2.2]octane (16.0 g, 0.086 mol) was added protionwise to thionyl chloride (100 ml) at 0°. Following the addition, the reaction mixture was stirred and heated under reflux for 48 h. The thionyl chloride was then removed under reduced pressure to afford a solid, which was recrystallised from acetone, giving 3-methoxycarbonyl-1-azabicyclo[2.2.2]oct-2-ene hydrochloride, m.p. 178°-179°.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

1,180 g of thionyl chloride were sufficiently cooled so that upon portionwise addition of 150 g (0.81 mole) of methyl 3-hydroxy-quinuclidine-3-carboxylate of Example 2, a temperature of 15° C. was not exceeded. Then, the mixture was refluxed for 15 hours and subsequently excess thionyl chloride was distilled off. The residue was admixed at elevated temperature with 350 ml of isopropanol, again heating at reflux. After cooling to room temperature, the suspension was filtered and the residue was washed with 80 ml of isopropanol and dried to obtain 123 g (0.61 mole) of methyl 1-azabicyclo(2,2,2)oct-2-ene-3-carboxylate hydrochloride (75% yield) having a melting point of 175° to 177° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One

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